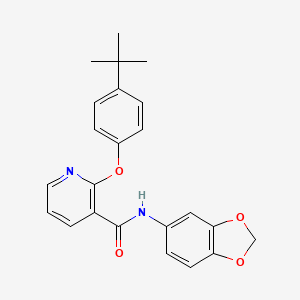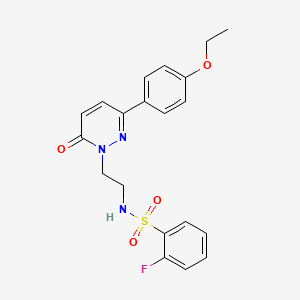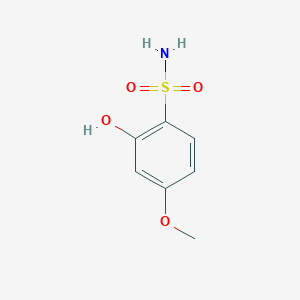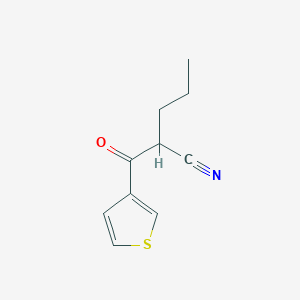![molecular formula C15H20N2O3 B2604517 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea CAS No. 899733-86-9](/img/structure/B2604517.png)
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea” appears to contain a spirocyclic ether (1,4-Dioxaspiro[4.4]nonane) attached to a phenylurea group. Spirocyclic ethers are a type of cyclic ether with two rings sharing one atom . Ureas are functional groups consisting of a carbonyl group flanked by two amine groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic ether and phenylurea groups. The spirocyclic ether would likely impart some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ether and urea groups. Ethers are generally quite stable but can be cleaved by strong acids . Ureas can participate in a variety of reactions, including hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and urea groups could impact its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Spiroacetals in Insects
Research has elucidated the role of spiroacetals, including compounds related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea, as volatile components in insect secretions. These compounds serve various functions, from pheromones facilitating aggregation or repulsion among insect species to markers of territorial boundaries. For instance, certain spiroacetals have been identified as key components in the aggregation pheromones of the spruce bark beetle, while others act as repellents in bark beetle species, showcasing their ecological significance (Francke & Kitching, 2001).
Synthesis and Characterization in Chemistry
The synthesis and characterization of vic-dioxime ligands derived from compounds structurally related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea have paved the way for the development of novel metal complexes with potential applications in catalysis and materials science. These studies have expanded the understanding of ligand-metal interactions, offering insights into the design of more efficient catalysts and materials with tailored properties (Canpolat & Kaya, 2004).
Organic Synthesis Techniques
Innovative synthesis techniques have been employed to construct the 1,6-dioxaspiro[4.4]nonan-2-one motif, integral to the structure of certain immunosuppressive agents. These methodologies highlight the versatility and efficiency of modern organic synthesis strategies, contributing to the advancement of pharmaceutical research and the development of novel therapeutic agents (Zhang & Nan, 2017).
Potential Biolubricant Synthesis
The derivation of novel compounds from oleic acid, structurally related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea, has indicated their potential as biolubricants. This research underscores the importance of developing sustainable, biodegradable lubricants from renewable resources, contributing to the reduction of environmental impact in industrial applications (Kurniawan et al., 2017).
Eigenschaften
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(17-12-6-2-1-3-7-12)16-10-13-11-19-15(20-13)8-4-5-9-15/h1-3,6-7,13H,4-5,8-11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMPHAKVKYJSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2604437.png)






![1-Cyclopropyl-1-phenyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2604450.png)



![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2604455.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate](/img/structure/B2604456.png)